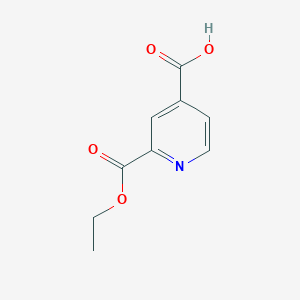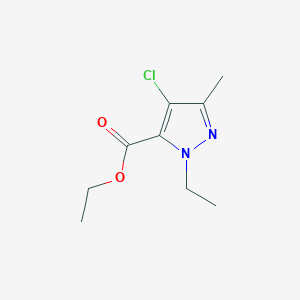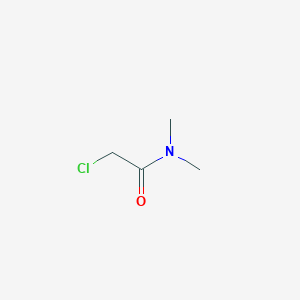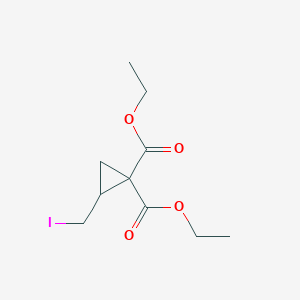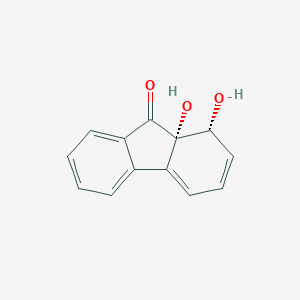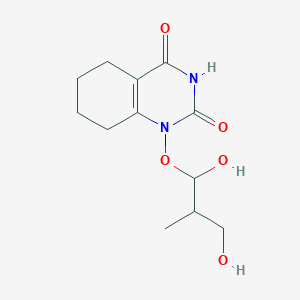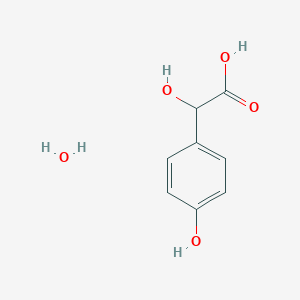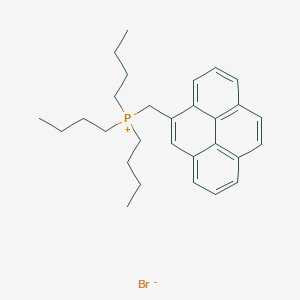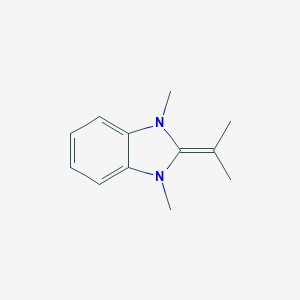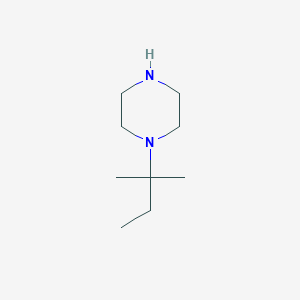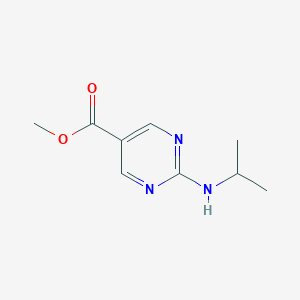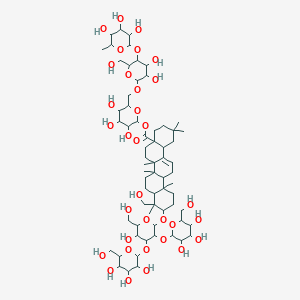![molecular formula C9H11ClO3 B143069 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride CAS No. 142183-70-8](/img/structure/B143069.png)
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride, also known as spirocyclic ketene is a highly reactive organic chemical compound that has been widely used in scientific research applications. This compound is known for its unique spirocyclic structure that makes it a valuable building block for the synthesis of various organic compounds.4]nonane-4-carbonyl chloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is not fully understood. However, it is known that the 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure of the compound makes it a highly reactive compound that can undergo various chemical reactions. This reactivity has been exploited in the synthesis of various organic compounds, including pharmaceuticals and materials science.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride have not been extensively studied. However, it is known that the compound can react with various biological molecules, including proteins, nucleic acids, and lipids. This reactivity has been exploited in the synthesis of various organic compounds with potential biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds with potential biological activity. Additionally, the compound is readily available and relatively inexpensive. However, the limitations of using this compound include its high reactivity, which can make it difficult to handle in the laboratory. Additionally, the compound can be hazardous if not handled properly.
Orientations Futures
There are several future directions for the use of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in scientific research. One potential direction is the synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers. Additionally, the compound could be used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of medicine, such as antitumor, antiviral, and antibacterial agents. Finally, the compound could be used to study the mechanism of action of various biological molecules, including proteins, nucleic acids, and lipids.
Méthodes De Synthèse
The synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is a multi-step process that involves the reaction of 4-hydroxy-2-cyclopentenone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting intermediate is then treated with triethylamine to obtain the final product. This method has been widely used in research laboratories to obtain high yields of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride.
Applications De Recherche Scientifique
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride has been extensively used in scientific research applications due to its unique 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure. This compound is a valuable building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential antitumor, antiviral, and antibacterial activity. Additionally, it has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers.
Propriétés
Numéro CAS |
142183-70-8 |
|---|---|
Nom du produit |
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c10-8(12)6-5-7(11)13-9(6)3-1-2-4-9/h6H,1-5H2 |
Clé InChI |
UQDFHIGXOSISIE-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
SMILES canonique |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
Synonymes |
1-Oxaspiro[4.4]nonane-4-carbonyl chloride, 2-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
